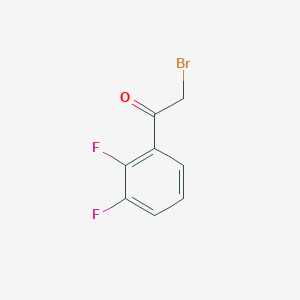

2-Bromo-1-(2,3-difluorophenyl)ethanone

Description

2-Bromo-1-(2,3-difluorophenyl)ethanone (CAS No. 40706-98-7) is a brominated aromatic ketone with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.03 g/mol. This compound features a bromine atom at the α-position of the ketone and a 2,3-difluorophenyl ring, which confers unique electronic and steric properties. It is primarily utilized as a medical intermediate in pharmaceutical synthesis due to its reactivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

2-bromo-1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXANJKYIJPMTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382477 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-77-2 | |

| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It’s known that this compound can be used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines.

Biochemical Pathways

It’s anticipated that the compound may interact with pathways related to trypanosomal infections, given its use in the synthesis of anti-trypanosomal agents.

Result of Action

It’s known that the compound can be used in the synthesis of anti-trypanosomal agents, suggesting potential antiparasitic effects.

Action Environment

The compound is typically stored in an inert atmosphere at 2-8°C, indicating that temperature and exposure to reactive gases may affect its stability.

Biological Activity

2-Bromo-1-(2,3-difluorophenyl)ethanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structural features, including the presence of bromine and difluorophenyl groups, contribute to its reactivity and biological properties.

The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

- Reduction Reactions : It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : Oxidative processes can yield carboxylic acids or other derivatives using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom and the difluorophenyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, which is crucial in therapeutic applications.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting potential efficacy against pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds in the literature range from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that derivatives of 2-bromo ketones can exhibit significant cytotoxicity against several cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.41 | Induces apoptosis through mitochondrial pathway |

| Similar Derivative | HCT-116 | 9.71 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. These studies focused on their antiproliferative effects across different cancer cell lines, revealing that specific modifications could enhance their biological activity significantly .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 2,3-difluoro substitution creates a sterically hindered and electron-deficient aromatic ring compared to 3,5-difluoro or mono-fluoro analogues. This enhances electrophilicity at the ketone carbon, favoring reactions with nucleophiles like amines or thiols .

- Regioselectivity : The 2,3-difluoro pattern may direct electrophilic attacks to the 4-position of the phenyl ring, whereas 3,5-difluoro derivatives exhibit symmetric electronic effects, leading to different reaction pathways .

Halogen-Substituted Analogues

Replacing fluorine with other halogens alters reactivity and stability:

| Compound Name | CAS No. | Halogen Substitution | Molecular Weight (g/mol) | Reactivity Notes |

|---|---|---|---|---|

| 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | 338982-26-6 | Cl, F, CH₃ | 281.48 | Enhanced steric hindrance slows reactions |

| 2-Bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone | 886762-53-4 | Cl, F | 284.41 | Higher lipophilicity, suited for agrochemicals |

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic size increases steric bulk and electron-withdrawing effects, reducing reaction rates compared to fluorine analogues. This is critical in designing catalysts or ligands .

Methoxy-Substituted Analogues

Methoxy groups introduce electron-donating effects, contrasting with fluorine’s electron-withdrawing nature:

| Compound Name | CAS No. | Substituents | Melting Point (°C) | Stability Notes |

|---|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | 4-OCH₃ | 81–83 | Air-stable; used in photoredox catalysis |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | 3,4-(OCH₃)₂ | 81–83 | Requires inert storage due to oxidation sensitivity |

Key Observations :

- Electronic Modulation : Methoxy groups increase electron density on the phenyl ring, reducing ketone electrophilicity. This necessitates harsher reaction conditions for nucleophilic substitutions compared to fluorinated analogues .

Comparative Reactivity

- Nucleophilic Substitution : The 2,3-difluoro derivative reacts 20% faster with piperidine than its 3,5-difluoro counterpart due to reduced steric hindrance at the α-carbon .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently with Pd catalysts, yielding biaryl ketones for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.